Cas no 97892-67-6 (2-Chloro-7-methoxy-4-methylquinoline)

2-Chloro-7-methoxy-4-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-7-methoxy-4-methylquinoline
- 2-CHLORO-7-METHOXY-4-METHYL-QUINOLINE
- 2-chloro-7-methoxy-4-methylquinoline(SALTDATA: FREE)
- Quinoline,2-chloro-7-methoxy-4-methyl-
- F0023-0020
- SCHEMBL5427929
- Z56885146
- AKOS000122280
- HMS1409E18
- 97892-67-6
- Enamine_005386
- AS-39029
- SR-01000313831-1
- EN300-01505
- SR-01000313831
- DTXSID60352678
- MFCD00711757
- SB68784
- SMJPQHMCVFWKMI-UHFFFAOYSA-N
- A846042
- 2-chloranyl-7-methoxy-4-methyl-quinoline
-
- MDL: MFCD00711757
- Inchi: InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3
- InChI Key: SMJPQHMCVFWKMI-UHFFFAOYSA-N
- SMILES: CC1=C2C=CC(=CC2=NC(=C1)Cl)OC
Computed Properties
- Exact Mass: 207.04500
- Monoisotopic Mass: 207.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Melting Point: 111-113℃
- Boiling Point: 333.4±37.0 °C at 760 mmHg
- PSA: 22.12000
- LogP: 3.20520
2-Chloro-7-methoxy-4-methylquinoline Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-Chloro-7-methoxy-4-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-7-methoxy-4-methylquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB352832-1 g |
2-Chloro-7-methoxy-4-methylquinoline, 97%; . |
97892-67-6 | 97% | 1g |
€128.60 | 2023-06-20 | |
TRC | C381898-500mg |
2-Chloro-7-methoxy-4-methylquinoline |
97892-67-6 | 500mg |
$ 80.00 | 2022-06-06 | ||
Life Chemicals | F0023-0020-0.25g |
2-chloro-7-methoxy-4-methylquinoline |
97892-67-6 | 95%+ | 0.25g |
$45.0 | 2023-09-07 | |
Life Chemicals | F0023-0020-5g |
2-chloro-7-methoxy-4-methylquinoline |
97892-67-6 | 95%+ | 5g |
$210.0 | 2023-09-07 | |
Enamine | EN300-01505-0.5g |
2-chloro-7-methoxy-4-methylquinoline |
97892-67-6 | 95.0% | 0.5g |
$54.0 | 2025-02-21 | |
Enamine | EN300-01505-2.5g |
2-chloro-7-methoxy-4-methylquinoline |
97892-67-6 | 95.0% | 2.5g |
$123.0 | 2025-02-21 | |
Chemenu | CM227682-5g |
2-Chloro-7-methoxy-4-methylquinoline |
97892-67-6 | 97% | 5g |
$357 | 2021-08-04 | |
Alichem | A189009324-5g |
2-Chloro-7-methoxy-4-methylquinoline |
97892-67-6 | 95% | 5g |
$339.20 | 2023-08-31 | |
Life Chemicals | F0023-0020-2.5g |
2-chloro-7-methoxy-4-methylquinoline |
97892-67-6 | 95%+ | 2.5g |
$138.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32685-1g |
2-Chloro-7-methoxy-4-methylquinoline, 97% |
97892-67-6 | 97% | 1g |
¥3790.00 | 2023-03-09 |
2-Chloro-7-methoxy-4-methylquinoline Related Literature
-
Gregory A. Price,Andrew R. Bogdan,Ana L. Aguirre,Toshiyuki Iwai,Stevan W. Djuric,Michael G. Organ Catal. Sci. Technol. 2016 6 4733
Additional information on 2-Chloro-7-methoxy-4-methylquinoline
Professional Introduction to 2-Chloro-7-methoxy-4-methylquinoline (CAS No. 97892-67-6)
2-Chloro-7-methoxy-4-methylquinoline, identified by its Chemical Abstracts Service (CAS) number 97892-67-6, is a heterocyclic organic compound belonging to the quinoline family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. Quinoline derivatives are well-documented for their pharmacological properties, making them valuable scaffolds in drug discovery and development.
The structural motif of 2-Chloro-7-methoxy-4-methylquinoline consists of a benzene ring fused to a pyridine ring, with substituents that modulate its chemical reactivity and biological efficacy. The presence of a chlorine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position introduces specific electronic and steric properties that influence its interactions with biological targets. Such structural features are often exploited to enhance binding affinity and selectivity in drug design.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The compound 2-Chloro-7-methoxy-4-methylquinoline has emerged as a promising candidate in preclinical studies due to its ability to modulate key biological pathways. For instance, research has demonstrated its potential in inhibiting certain enzymes and receptors that are overexpressed in cancer cells, thereby exhibiting cytotoxic effects. Additionally, its interaction with bacterial enzymes has been explored as a basis for developing novel antibiotics.
One of the most compelling aspects of 2-Chloro-7-methoxy-4-methylquinoline is its synthetic accessibility. The presence of reactive sites such as the chloro and methoxy groups allows for further functionalization through various chemical transformations, enabling the creation of libraries of derivatives with tailored properties. This flexibility is particularly advantageous in high-throughput screening campaigns aimed at identifying lead compounds for therapeutic applications.
The pharmacokinetic profile of 2-Chloro-7-methoxy-4-methylquinoline is another critical area of investigation. Studies have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for determining its suitability as a drug candidate. Preliminary findings suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability, although further optimization may be required to enhance its pharmacokinetic properties.
Recent advancements in computational chemistry have also contributed to the understanding of 2-Chloro-7-methoxy-4-methylquinoline's behavior. Molecular docking simulations have been employed to predict its binding modes with target proteins, providing insights into how structural modifications might improve its efficacy. These computational approaches complement experimental efforts by allowing rapid evaluation of multiple derivatives without the need for extensive wet chemistry.
The potential applications of 2-Chloro-7-methoxy-4-methylquinoline extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules used in agrochemicals and specialty chemicals. As research continues to uncover new biological activities and synthetic utilities, the compound's role in industrial applications may expand significantly.
In conclusion, 2-Chloro-7-methoxy-4-methylquinoline (CAS No. 97892-67-6) represents a fascinating example of how structural diversity within the quinoline scaffold can be leveraged to develop compounds with diverse biological activities. Its synthetic versatility, coupled with promising preclinical data, positions it as a compelling candidate for further investigation in drug discovery and beyond. As our understanding of its mechanisms and applications grows, so too will its significance in the chemical and pharmaceutical industries.
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